methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate
Overview
Description
Methyl 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a propanoate ester group. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate typically involves the condensation of anthranilic acid derivatives with esters of malonic acid. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazolinone core, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Methyl 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
Methyl 3-(2,4-dioxo-1,2-dihydroquinazolin-4(3H)-yl)propanoate: A regioisomer with a different substitution pattern.
Ethyl 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate is unique due to its specific substitution pattern and ester group, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-(2,4-dioxo-1H-quinazolin-3-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-10(15)6-7-14-11(16)8-4-2-3-5-9(8)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXFSVRWBCAHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202504 | |
Record name | Methyl 1,4-dihydro-2,4-dioxo-3(2H)-quinazolinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601202504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82603-70-1 | |
Record name | Methyl 1,4-dihydro-2,4-dioxo-3(2H)-quinazolinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82603-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,4-dihydro-2,4-dioxo-3(2H)-quinazolinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601202504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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